5-(3-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid
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Overview
Description
5-(3-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid: is an organic compound that belongs to the class of pyrrolidine carboxylic acids This compound is characterized by the presence of a chlorophenyl group attached to the pyrrolidine ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves the reaction of 3-chlorobenzaldehyde with methylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrrolidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide to form different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 5-(3-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicine, derivatives of this compound are being investigated for their potential use in treating various diseases. The presence of the chlorophenyl group is believed to enhance the compound’s ability to interact with specific biological pathways, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The chlorophenyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards these targets. Pathways involved in its mechanism of action include signal transduction and metabolic processes.
Comparison with Similar Compounds
- 5-(4-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid
- 5-(2-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid
- 5-(3-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid
Comparison: Compared to its analogs, 5-(3-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid exhibits unique properties due to the position of the chlorine atom on the phenyl ring. This positional difference can influence the compound’s reactivity, biological activity, and overall stability. For instance, the 3-chlorophenyl derivative may have different binding affinities and selectivities compared to the 4-chlorophenyl or 2-chlorophenyl derivatives, making it a distinct compound with specific applications.
Properties
Molecular Formula |
C12H14ClNO2 |
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Molecular Weight |
239.70 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H14ClNO2/c1-14-7-9(12(15)16)6-11(14)8-3-2-4-10(13)5-8/h2-5,9,11H,6-7H2,1H3,(H,15,16) |
InChI Key |
WKLWDSQICCQFGI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC1C2=CC(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
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